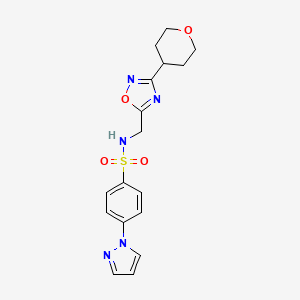

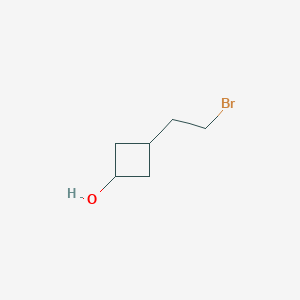

![molecular formula C19H13N5O3 B2752670 N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)-3-硝基苯甲酰胺 CAS No. 864935-62-6](/img/structure/B2752670.png)

N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received significant attention due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is complex and can be functionalized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions. They can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学研究应用

合成与生物活性

一系列取代的 3,4-二氢-和 1,2,3,4-四氢-苯并[4,5]咪唑并[1,2-a]嘧啶衍生物与 N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)-3-硝基苯甲酰胺密切相关,合成了这些衍生物是为了开发新的抗肿瘤药。这些衍生物对某些测试的细胞系表现出不同程度的抗肿瘤活性,其中一些在所有细胞系中显示出良好的体外抗肿瘤活性,具有显着的疾病选择性 (Abdel-Hafez, 2007)。

化学遗传分析

咪唑并[1,2-a]吡啶和咪唑并[1,2-a]嘧啶,包括与 N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)-3-硝基苯甲酰胺在结构上相关的化合物,已被识别为靶向必需的、保守的细胞过程的化合物。酵母中的化学遗传分析表明,这些化合物可以根据细微的结构变化而有不同的作用,表明在理解线粒体破坏和 DNA 损伤机制方面具有潜在的应用,这可以推断到人类细胞 (Yu et al., 2008)。

抗癌活性

已经开发出一种从 N-甲苯磺酰腙和 2-氯-3-硝基咪唑并[1,2-a]吡啶中合成 3-苯基-1H-吡咯并-咪唑并[1,2-a]吡啶支架的新合成策略,从而产生了对人结肠癌细胞系具有良好抗增殖活性的化合物。这种方法能够快速获得多样的小分子库,强调了 N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)-3-硝基苯甲酰胺等化合物在抗癌研究中的潜力 (Zhang et al., 2019)。

新型合成方法

研究还集中在开发合成 N-甲基-3-硝基-芳基-苯并[4,5]咪唑并[1,2-a]嘧啶-2-胺衍生物的新型、高效且环保的方法。这些方法突出了与 N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)-3-硝基苯甲酰胺在结构上相关的化合物的多功能性和潜在用途,包括药物化学和药物发现 (Jadhav et al., 2018)。

未来方向

作用机制

Target of Action

The primary targets of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide are likely to be cancer cells, specifically those with KRAS G12C mutations . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which are designed to bind covalently to their targets and inhibit their function .

Mode of Action

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide interacts with its targets by forming a covalent bond, which is a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the target’s function, which in the case of cancer cells, can lead to cell death .

Biochemical Pathways

Given its target, it is likely that it affects pathways related to cell growth and proliferation . The inhibition of these pathways can lead to the death of cancer cells .

Pharmacokinetics

The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is an important factor in its efficacy .

Result of Action

The result of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide’s action is the inhibition of cancer cell growth and proliferation . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .

Action Environment

The action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action .

属性

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3/c25-18(14-5-2-7-16(11-14)24(26)27)21-15-6-1-4-13(10-15)17-12-23-9-3-8-20-19(23)22-17/h1-12H,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVJPXBUJAZCRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

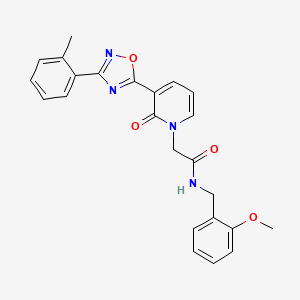

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

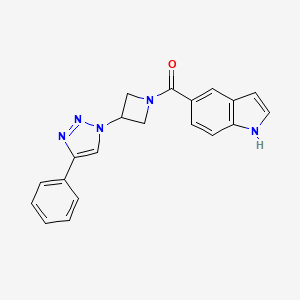

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)

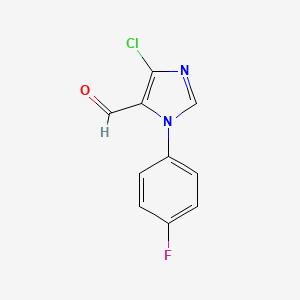

![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)

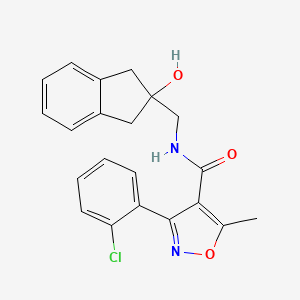

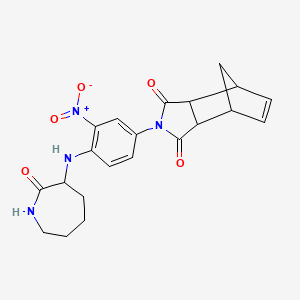

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)